

# physical and chemical properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

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## An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**. This  $\alpha$ -hydroxy ketone is a key intermediate in organic synthesis and a significant compound in medicinal chemistry, primarily recognized as a related compound to the antidepressant bupropion. This document details its structural characteristics, physicochemical properties, synthesis methodologies, and spectral analysis. Furthermore, it explores the potential biological signaling pathways associated with its structural class, providing valuable insights for researchers in drug discovery and development.

### Introduction

**1-(3-Chlorophenyl)-1-hydroxypropan-2-one**, a member of the  $\alpha$ -hydroxy ketone family, is a chiral molecule with significant interest in synthetic and medicinal chemistry. Its structure, featuring a 3-chlorophenyl group attached to a hydroxypropanone backbone, makes it a versatile precursor for more complex molecules. Notably, it is recognized as USP Bupropion

Related Compound F, highlighting its importance in the quality control and analytical studies of the widely used antidepressant, bupropion.[1][2][3] This guide aims to consolidate the available technical information on this compound to support further research and development.

## Physicochemical Properties

The physical and chemical properties of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** are crucial for its handling, characterization, and application in various chemical processes. A summary of these properties is presented in the tables below.

### Identification and General Properties

Property	Value	Reference(s)
IUPAC Name	1-(3-chlorophenyl)-1-hydroxypropan-2-one	[4]
CAS Number	857233-13-7	[2][3][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[2][3][5]
Molecular Weight	184.62 g/mol	[2][3][5]
Appearance	Light yellow to yellow solid; Pale Yellow Liquid	[5][6]
Predicted pKa	12.06 ± 0.20	[5]
Storage Temperature	2-8°C, store in freezer, under -20°C	[1][7]
Stability	Hygroscopic, Temperature Sensitive, Unstable in Solution	[5]

### Solubility

Solvent	Solubility	Reference(s)
Chloroform	Slightly Soluble	[5]
DMSO	Slightly Soluble	[5]
Ethanol	Slightly Soluble	[5]
Ethyl Acetate	Slightly Soluble	[5]

Note: Quantitative solubility data is not readily available in the cited literature.

## Chemical Properties and Reactivity

**1-(3-Chlorophenyl)-1-hydroxypropan-2-one** possesses a rich chemical reactivity profile owing to its  $\alpha$ -hydroxy ketone motif and the presence of a 3-chlorophenyl group.[1]

- Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[1]
- Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol, with reagents like sodium borohydride.[1]
- Chirality: The carbon atom bonded to the hydroxyl group is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[1]

## Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**.

## Synthesis

Several synthetic routes have been established for the preparation of this compound.

This method provides an enantiomerically enriched product.

Procedure:

- A mixture of AD-mix-β (50.6 g) and methanesulfonamide ( $\text{CH}_3\text{SO}_2\text{NH}_2$ ) (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (120 mL each) is cooled to 0°C.
- To this cooled mixture, 1-(3-chlorophenyl)-1-propene (9a) (10 g, 0.036 mol) is added.
- The reaction mixture is stirred for 16 hours at 0°C.
- Sodium sulfite (36 g) is then added, and the mixture is stirred for an additional hour.
- The mixture is filtered through a Celite pad and washed with ether.
- The filtrate is transferred to a separatory funnel, and the lower dark-colored layer is discarded.
- The upper yellowish phase is separated, dried over sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel using a hexane-EtOAc gradient (from 10:1 to 3:1) as the eluent to yield the title product as a light greenish oil.[8]

Yield: 5.8 g (87%)[8]

A primary and widely recognized method for synthesizing racemic **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[1][9] The reaction is typically carried out in the presence of a base like sodium hydroxide.[1] Temperature control is critical, with elevated temperatures (e.g., 60–80°C) potentially leading to a dehydration byproduct.[1]

## Analytical Methods

Commercial suppliers of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** typically provide a Certificate of Analysis with data from the following techniques.[3]

- High-Performance Liquid Chromatography (HPLC): For purity assessment.
- Thermogravimetric Analysis (TGA): To determine thermal stability.
- Mass Spectrometry (MS): For molecular weight confirmation.

- Infrared Spectroscopy (IR): To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): For structural elucidation.

## Spectral Data

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environments in the molecule.

Experimental Data for (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
7.91	s	1H	Aromatic H	[8]
7.80	d (J = 7.8 Hz)	1H	Aromatic H	[8]
7.62-7.57	m	1H	Aromatic H	[8]
7.46	t (J = 7.8 Hz)	1H	Aromatic H	[8]
5.15-5.08	m	1H	-CH(OH)-	[8]
3.68-3.65	m	1H	-OH	[8]
1.45	d (J = 7.1 Hz)	3H	-CH <sub>3</sub>	[8]

### Predicted Spectral Data

While comprehensive experimental spectra are not always publicly available, predicted data provides valuable reference points.

Predicted  $^{13}\text{C}$  NMR Chemical Shifts:

Atom Type	Predicted Chemical Shift ( $\delta$ , ppm)
-C=O	~210
-CH(OH)-	70-80
Aromatic C	125-145
-CH <sub>3</sub>	~25-30

Predicted Infrared (IR) Frequencies:

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Hydroxyl (-OH)	O-H Stretch (H-bonded)	~3400 - 3200 (broad)
Carbonyl (C=O)	C=O Stretch	~1700
Aromatic C-H	C-H Stretch	>3000
Aromatic C=C	C=C Stretch	~1600-1450
C-Cl	C-Cl Stretch	~800-600

## Biological Significance and Signaling Pathways

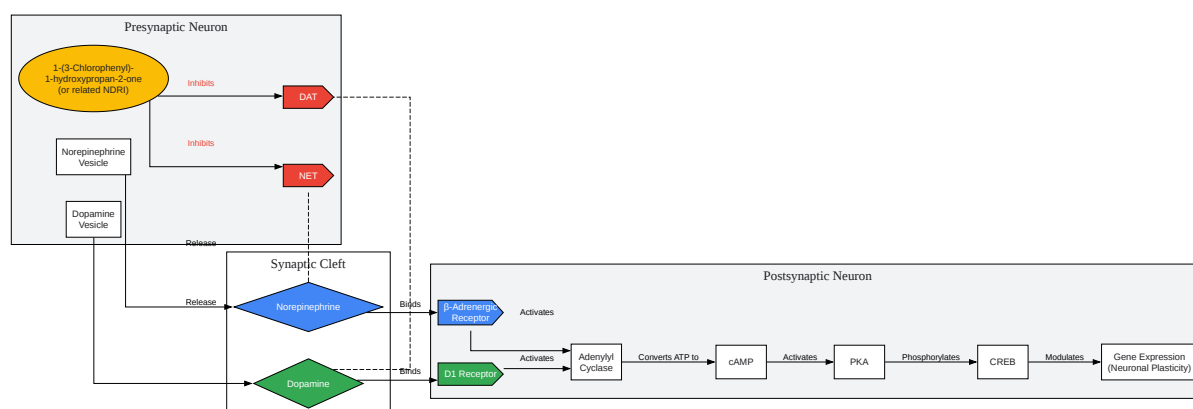
As a structural analog of bupropion, **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** is of interest for its potential interactions with biological systems. Bupropion is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).<sup>[10]</sup> NDRI function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.<sup>[10]</sup> This enhancement of noradrenergic and dopaminergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects.

## Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway

The inhibition of norepinephrine and dopamine reuptake by compounds structurally related to **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** initiates a cascade of downstream signaling events in the postsynaptic neuron. An increase in synaptic dopamine and norepinephrine leads to the activation of their respective G protein-coupled receptors (GPCRs).

- Dopamine D1-like receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[\[11\]](#)
- Norepinephrine  $\beta$ -adrenergic receptor activation also couples to Gs proteins, similarly increasing cAMP and activating PKA.[\[10\]](#)

PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal plasticity and survival.



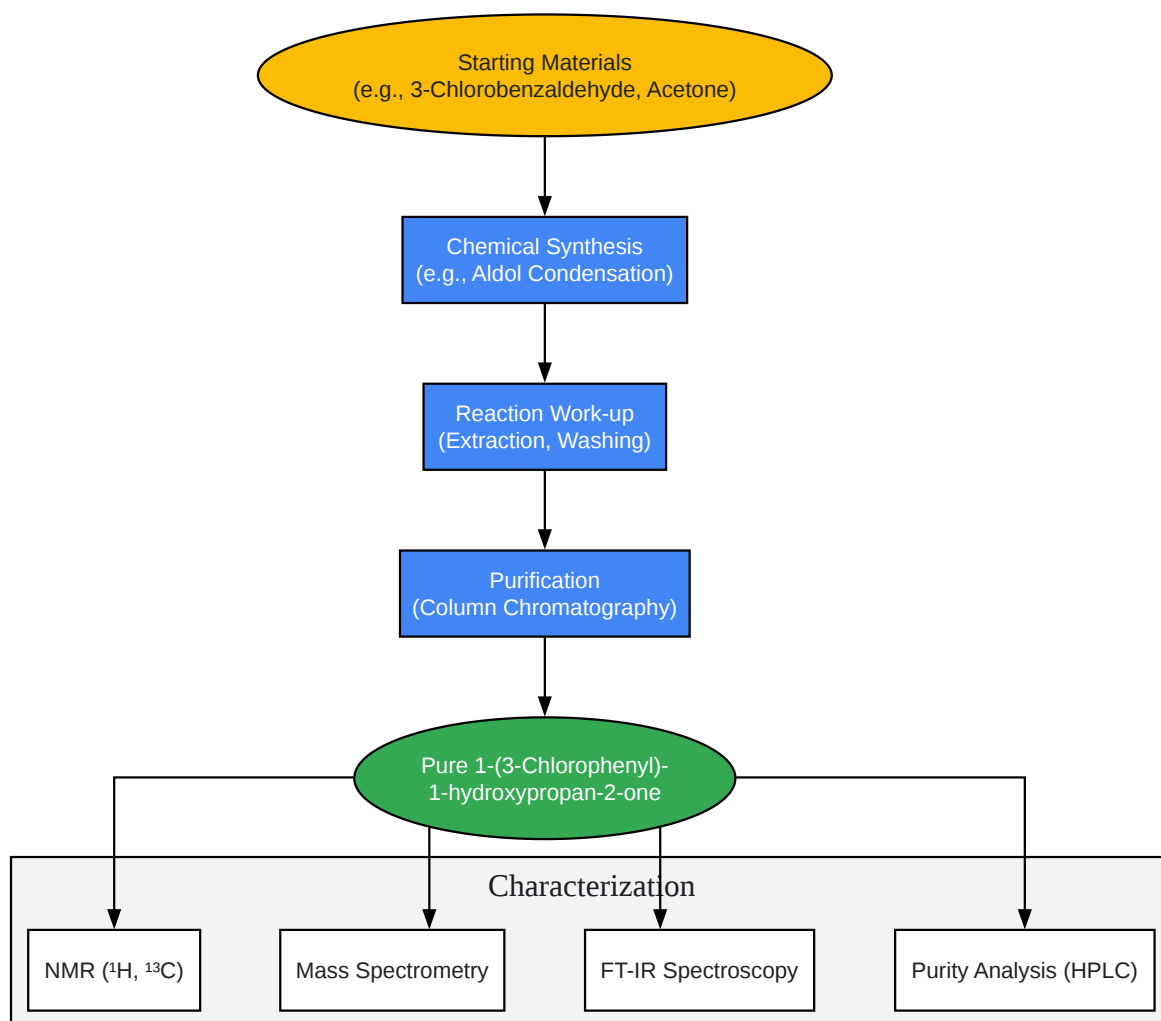
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Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway.

## Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**.





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General workflow for synthesis and characterization.

## Conclusion

**1-(3-Chlorophenyl)-1-hydroxypropan-2-one** is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to the NDRI antidepressant, bupropion. This technical guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its asymmetric synthesis, and presented its spectral data. The exploration of its potential biological activity through the lens of

norepinephrine and dopamine reuptake inhibition offers a foundation for future pharmacological studies. Further research to obtain more extensive quantitative physical data and to explore its biological activities directly will be valuable for the scientific community.

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- To cite this document: BenchChem. [physical and chemical properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195654#physical-and-chemical-properties-of-1-3-chlorophenyl-1-hydroxypropan-2-one]

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